molecular formula C9H7F3O2S B6257789 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene CAS No. 169339-52-0

1-(ethenesulfonyl)-4-(trifluoromethyl)benzene

Cat. No.: B6257789
CAS No.: 169339-52-0
M. Wt: 236.21 g/mol
InChI Key: IFGAAFFKMIPBOK-UHFFFAOYSA-N
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Description

“1-(ethenesulfonyl)-4-(trifluoromethyl)benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with alternating double and single bonds. Attached to this ring is an ethenesulfonyl group and a trifluoromethyl group .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve the reaction of a suitable benzene derivative with an ethenesulfonyl group and a trifluoromethyl group .


Molecular Structure Analysis

The benzene ring in the molecule provides stability due to its resonance structures. The trifluoromethyl group is an electron-withdrawing group, which can affect the reactivity of the benzene ring .


Chemical Reactions Analysis

The trifluoromethyl group can participate in various reactions, including trifluoromethylation of carbon-centered radical intermediates .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s polarity and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used in pharmaceuticals, the trifluoromethyl group could enhance lipophilicity, metabolic stability, and pharmacokinetic properties .

Safety and Hazards

Benzene, a component of this compound, is known to be hazardous. It’s classified as a carcinogen and can be harmful if inhaled, ingested, or comes into contact with the skin .

Future Directions

The future research directions could involve studying the activation of the C–F bond in trifluoromethyl-containing compounds, which is a challenging task in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Benzene", "Ethene", "Sulfur trioxide", "Hydrogen fluoride", "Trifluoromethyl iodide" ], "Reaction": [ "Step 1: Benzene is reacted with ethene in the presence of a catalyst such as aluminum chloride to form ethylbenzene.", "Step 2: Ethylbenzene is then oxidized using sulfur trioxide to form 1-phenylethyl hydrogen sulfate.", "Step 3: The 1-phenylethyl hydrogen sulfate is then treated with hydrogen fluoride to form 1-phenylethyl fluoride.", "Step 4: Trifluoromethyl iodide is reacted with the 1-phenylethyl fluoride in the presence of a base such as potassium carbonate to form 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene." ] }

CAS No.

169339-52-0

Molecular Formula

C9H7F3O2S

Molecular Weight

236.21 g/mol

IUPAC Name

1-ethenylsulfonyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7F3O2S/c1-2-15(13,14)8-5-3-7(4-6-8)9(10,11)12/h2-6H,1H2

InChI Key

IFGAAFFKMIPBOK-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F

Purity

95

Origin of Product

United States

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